molecular formula C21H20N2O2S B7077802 2-[(3R)-oxolan-3-yl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide

2-[(3R)-oxolan-3-yl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B7077802
M. Wt: 364.5 g/mol
InChI Key: LVZZUKODUIBMDT-OAHLLOKOSA-N
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Description

2-[(3R)-oxolan-3-yl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound featuring a thiazole ring, a phenyl group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R)-oxolan-3-yl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiazole in the presence of a palladium catalyst.

    Formation of the Oxolane Ring: The oxolane ring is synthesized through the cyclization of a diol precursor under acidic conditions.

    Final Coupling: The final step involves coupling the oxolane ring with the thiazole derivative using an amide bond formation reaction, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones.

    Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Lactones and carboxylic acids.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[(3R)-oxolan-3-yl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3R)-oxolan-3-yl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The phenyl groups may facilitate binding through hydrophobic interactions, while the oxolane ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3R)-oxolan-3-yl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxolane ring, in particular, differentiates it from other thiazole derivatives, potentially enhancing its solubility and bioavailability.

Properties

IUPAC Name

2-[(3R)-oxolan-3-yl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-20(12-15-10-11-25-13-15)23-21-22-19(14-26-21)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2,(H,22,23,24)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZZUKODUIBMDT-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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